molecular formula C8H13BrO6 B8275723 Bromo[2-(2-methoxyethoxy)ethyl]malonic acid

Bromo[2-(2-methoxyethoxy)ethyl]malonic acid

Cat. No. B8275723
M. Wt: 285.09 g/mol
InChI Key: DFJKQDGZCPVPLJ-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

HBr (4.1 M in acetic acid, two drops) and bromine (1.44 g, 9.01 mmol) was added to a stirred solution of [2-(2-methoxyethoxy)ethyl]malonic acid (Step 2) (1.75 g, 8.49 mmol) in diethyl ether. The reaction mixture was kept at ambient temperature for 20 minutes when most of the bromine colour had disappeared. Sodium pyrosulfite (5% in water) was added and the two phases were separated. The aqueous phase was extracted with diethyl ether two times. The organic extracts were combined and washed with water. The organic phase was dried over MgSO4 and concentrated in vacuo to give the title product as a colourless solid (1.91 g), 1H NMR (300 MHz, CDCl3) δ 6.91 (br s, 2H), 3.75 (t, 2H), 3.62 (m, 4H), 3.42 (s, 3H), 2.70 (t, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH:10]([C:14]([OH:16])=[O:15])[C:11]([OH:13])=[O:12].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>Br.C(OCC)C>[Br:1][C:10]([CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH3:3])([C:14]([OH:16])=[O:15])[C:11]([OH:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
1.44 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.75 g
Type
reactant
Smiles
COCCOCCC(C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether two times
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC(C(=O)O)(C(=O)O)CCOCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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